

Cryo-EM Structure of LX2761 with hSGLT1: A Technical Guide

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Compound of Interest

Compound Name: LX2761
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This in-depth technical guide explores the cryo-electron microscopy (cryo-EM) structure of the human sodium-glucose cotransporter 1 (hSGLT1) in complex with the potent inhibitor **LX2761**. The content herein is tailored for researchers, scientists, and drug development professionals, providing a detailed overview of the structural basis of inhibition, quantitative data, and the experimental methodologies employed in this significant structural study.

Introduction

The human sodium-glucose cotransporter 1 (hSGLT1) is a key membrane protein responsible for the uptake of glucose and galactose from the intestine.[1][2] As such, it represents a prime therapeutic target for metabolic diseases like diabetes.[3] **LX2761** is a potent, orally administered inhibitor of SGLT1 that is designed to act locally in the gastrointestinal tract.[3][4] Understanding the precise mechanism of its inhibitory action at a molecular level is crucial for the development of next-generation SGLT1 inhibitors. The cryo-EM structure of the hSGLT1-**LX2761** complex has provided unprecedented insights into this interaction, revealing how the inhibitor locks the transporter in a specific conformational state.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the interaction of **LX2761** with hSGLT1.

Parameter	Value	Species	Construct	Notes	Reference
IC50 of LX2761	2.2 ± 0.7 nM	Human	hSGLT1	in vitro glucose uptake assay	
2.03 nM	Human	non-tagged hSGLT1	1-NBD-glucose uptake assay		
2.30 nM	Human	hSGLT1GFP-MAP17nb	1-NBD-glucose uptake assay		
Cryo-EM Map Resolution	3.26 Å	Human	hSGLT1-4D4FDG complex	Substrate-bound occluded conformation	

Structural Insights into the Inhibitory Mechanism

The cryo-EM structure of the hSGLT1-MAP17 heterodimeric complex bound to **LX2761** reveals that the inhibitor wedges itself into the substrate-binding site and the extracellular vestibule of hSGLT1. This binding mode effectively locks the transporter in an outward-open conformation, thereby preventing the conformational changes necessary for glucose transport across the cell membrane.

The glucose moiety of **LX2761** occupies the sugar substrate site, while the aglycon portion extends into the extracellular vestibule, making extensive interactions with the protein. This comprehensive binding explains the high affinity of **LX2761** for hSGLT1. Furthermore, the structure demonstrates that **LX2761** blocks a putative water permeation pathway within hSGLT1.

LX2761 Binding Site

The binding pocket for **LX2761** on hSGLT1 involves a number of key residues that form hydrogen bonds and other interactions with the inhibitor. The interactions are extensive, contributing to the high potency of **LX2761**.

Experimental Protocols

The determination of the cryo-EM structure of the hSGLT1-**LX2761** complex involved a multi-step workflow, from protein expression and purification to cryo-EM data acquisition and processing. While specific, granular details may vary between laboratories, the general methodology is outlined below.

Protein Expression and Purification

The functional human SGLT1 is often expressed in a heterologous system like *Pichia pastoris* to achieve the necessary protein yields for structural studies. A common strategy involves the co-expression of hSGLT1 with its auxiliary subunit, MAP17, to ensure proper folding and function. To facilitate purification and improve stability, the hSGLT1 construct may be fused to a green fluorescent protein (GFP) and a nanobody may be used.

Generalized Protocol:

- **Gene Cloning:** The gene for hSGLT1 is cloned into a suitable expression vector for *P. pastoris*, often with a C-terminal tag such as GFP and a His-tag for purification.
- **Expression:** The expression vector is transformed into *P. pastoris* and protein expression is induced.
- **Solubilization:** The membrane fraction containing hSGLT1 is isolated and the protein is solubilized using a suitable detergent, such as glycol-diosgenin (GDN).
- **Affinity Chromatography:** The solubilized protein is purified using affinity chromatography, for instance, with Ni-NTA resin to bind the His-tag.
- **Size-Exclusion Chromatography:** The protein is further purified by size-exclusion chromatography to obtain a homogenous sample.

Cryo-EM Sample Preparation and Data Collection

The purified hSGLT1-**LX2761** complex is prepared for cryo-EM by vitrification on EM grids.

Generalized Protocol:

- **Complex Formation:** The purified hSGLT1-MAP17 complex is incubated with a saturating concentration of **LX2761**.
- **Grid Preparation:** A small volume of the protein-inhibitor complex is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane to vitrify the sample.
- **Data Collection:** The vitrified grids are then imaged using a transmission electron microscope equipped with a direct electron detector. A large number of images (micrographs) are collected.

Image Processing and 3D Reconstruction

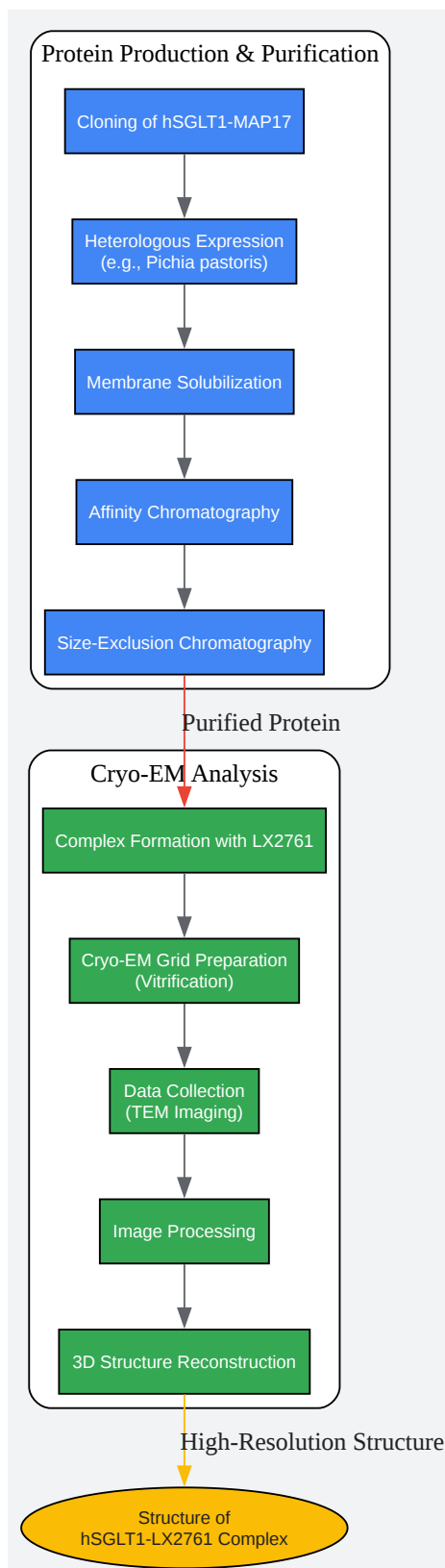
The collected micrographs are processed to reconstruct a high-resolution 3D model of the hSGLT1-**LX2761** complex.

Generalized Protocol:

- **Motion Correction and CTF Estimation:** The raw movie frames are corrected for beam-induced motion, and the contrast transfer function (CTF) of each micrograph is estimated.
- **Particle Picking:** Individual particle images corresponding to the hSGLT1-**LX2761** complex are selected from the micrographs.
- **2D Classification:** The selected particles are subjected to 2D classification to remove noise and select for high-quality particles.
- **3D Reconstruction:** An initial 3D model is generated and refined to high resolution using the selected particles.

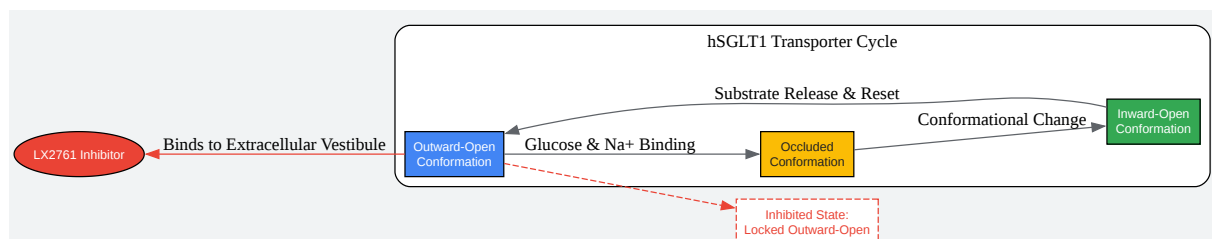
Visualizations

The following diagrams illustrate the conceptual workflow and the mechanism of inhibition.



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Caption: Experimental workflow for determining the Cryo-EM structure of the hSGLT1-LX2761 complex.



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Caption: Mechanism of hSGLT1 inhibition by **LX2761**, locking it in an outward-open state.

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